TC Lpa5 4
Overview
Description
TC LPA5 4 is a LPA5 receptor antagonist . It inhibits LPA-induced aggregation of isolated human platelets and exhibits selectivity for LPA5 against 80 other screened targets . It is a diphenyl pyrazole carboxylic acid .
Molecular Structure Analysis
The molecular formula of TC LPA5 4 is C23H23ClN2O3 . Its molecular weight is 410.89 . The chemical name is 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid .Physical And Chemical Properties Analysis
TC LPA5 4 is a solid substance . It is soluble to 100 mM in DMSO and to 20 mM in ethanol . It should be stored at +4°C .Scientific Research Applications
LPA5 as an Inhibitory Receptor in T-Cells : LPA5, expressed by CD8 T cells, functions as an inhibitory receptor, negatively regulating T-cell receptor (TCR) signaling upon engaging lysophosphatidic acid (LPA). This has implications in chronic inflammatory disorders and cancer, where LPA levels are often elevated (Mathew et al., 2019).
LPAR5 in Thyroid Carcinoma : LPAR5 is upregulated in papillary thyroid carcinoma, and its specific antagonist, TC LPA5 4, inhibits cell proliferation and migration. This suggests that targeting LPAR5 or the PI3K/Akt pathway could be a therapeutic strategy for thyroid cancer (Zhao et al., 2021).
LPA5 in Brain Damage After Cerebral Ischemia : In a study on cerebral ischemia, LPA5 was found to play a pathogenic role. Using TCLPA5, a selective LPA5 antagonist, reduced brain infarction and neurological deficits, suggesting LPA5 as a target for drug development in cerebral ischemia treatment (Sapkota et al., 2020).
Role in Psoriasis-Like Lesions : LPA5-mediated signaling was identified as a pathogenic factor in psoriasis. The suppression of LPA5 with TCLPA5 improved psoriasis symptoms in mice and suggested LPA5 antagonism as a potential treatment strategy (Gaire et al., 2020).
LPA5 in Platelet Activation : Research on GPR92/LPA5 lysophosphatidate receptor indicated a role in human platelet activation. Unique ligand selectivity of LPA5 suggests its potential as a target for anti-thrombotic therapies (Williams et al., 2009).
LPA5 in Long-Term Neuroprotection : Suppressing LPA5 activity provided long-term neuroprotection in mice after ischemic stroke, indicating its potential in treating chronic brain injuries following stroke (Sapkota et al., 2020).
properties
IUPAC Name |
5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALUYKEGYUHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TC Lpa5 4 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.